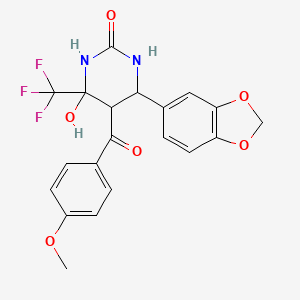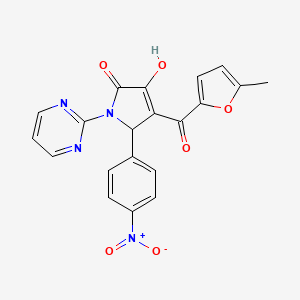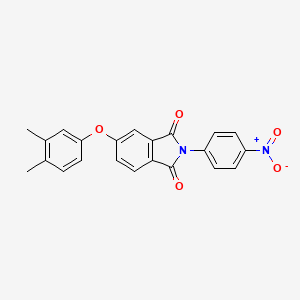
4-tert-butylphenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Overview
Description
4-tert-butylphenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. This compound is commonly referred to as TBB or TBBPA and is synthesized using specific methods that will be discussed in The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of TBB involves the binding of the compound to specific amino acids and nucleotides in proteins and DNA. This binding results in a change in the fluorescence properties of TBB, allowing for the detection and quantification of the targeted molecules. The binding of TBB is selective, allowing for the specific visualization of the targeted molecules.
Biochemical and Physiological Effects:
TBB has been shown to have minimal toxicity and does not have any significant physiological effects. However, the compound has been shown to interfere with some enzymatic reactions in vitro. This interference can be both advantageous and limiting for lab experiments depending on the specific application.
Advantages and Limitations for Lab Experiments
TBB has several advantages for lab experiments, including its high selectivity, low toxicity, and ease of use. However, the interference of TBB with enzymatic reactions can be a limiting factor for some experiments. Additionally, the cost of TBB can be a limiting factor for some researchers.
Future Directions
There are several future directions for the use of TBB in scientific research. One potential application is the development of TBB-based biosensors for the detection of specific proteins and DNA in vivo. Additionally, TBB can be used in the development of new drugs and therapies for various diseases. Further research is needed to fully understand the potential applications of TBB in scientific research.
Conclusion:
In conclusion, TBB is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. The compound is synthesized through esterification and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research. TBB has several advantages for lab experiments, including its high selectivity, low toxicity, and ease of use. However, the interference of TBB with enzymatic reactions can be a limiting factor for some experiments. Further research is needed to fully understand the potential applications of TBB in scientific research.
Scientific Research Applications
TBB has been used extensively in scientific research as a fluorescent probe for the detection of proteins and DNA. TBB binds selectively to specific amino acids and nucleotides in proteins and DNA, allowing for their visualization and quantification. This technique has been used in various fields such as biochemistry, molecular biology, and medical research.
properties
IUPAC Name |
(4-tert-butylphenyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-25(2,3)17-11-13-19(14-12-17)30-24(29)16-7-6-8-18(15-16)26-22(27)20-9-4-5-10-21(20)23(26)28/h6-8,11-15,20-21H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCBJUYOXPAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-difluorophenyl)-3-{[methyl(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B3988728.png)
![4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3988737.png)

![3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B3988761.png)
![4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3988764.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B3988770.png)
![N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide](/img/structure/B3988775.png)


![ethyl 2-[3-hydroxy-5-(3-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988797.png)
![N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B3988814.png)
![N-[2-(dimethylamino)ethyl]-4-(1-pyrrolidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988815.png)

